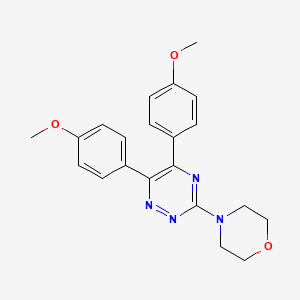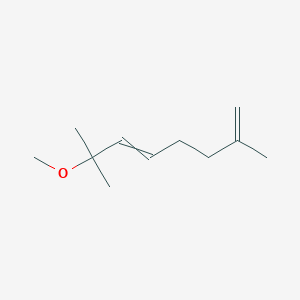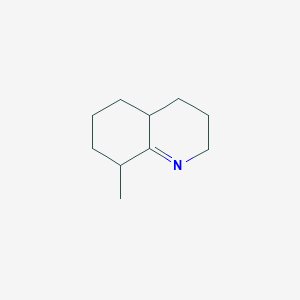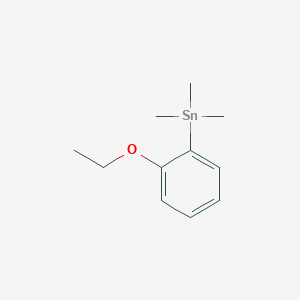
2-Oct-6-enyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oct-6-enyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring structures containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its unique structure, which includes an octenyl side chain, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oct-6-enyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Alternatively, silica gel or alumina can be used as catalysts under solvent-free conditions and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Oct-6-enyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, and chromium trioxide (CrO₃).
Reducing agents: LiAlH₄ and NaBH₄.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-Oct-6-enyl-1,3-dioxolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Oct-6-enyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Tetrahydrofuran (THF): A five-membered ring ether with similar properties but lacks the second oxygen atom.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, making it a peroxide.
Uniqueness
2-Oct-6-enyl-1,3-dioxolane is unique due to its octenyl side chain, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in various applications compared to its simpler analogs .
Propiedades
Número CAS |
56741-63-0 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-oct-6-enyl-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h2-3,11H,4-10H2,1H3 |
Clave InChI |
RTDXIVDVKKHYDM-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCCCC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



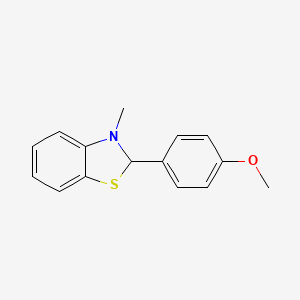
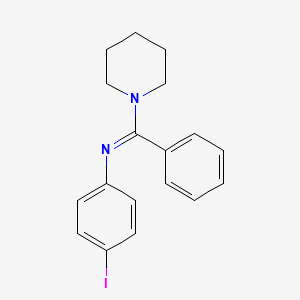
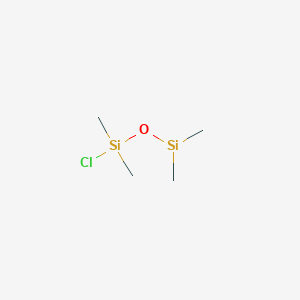
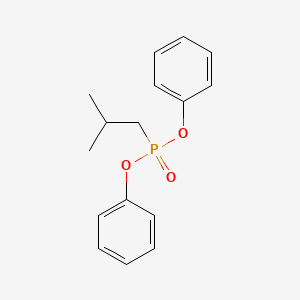
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
